molecular formula C8H8N4S2 B1317329 N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine CAS No. 735225-85-1

N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine

Cat. No. B1317329
M. Wt: 224.3 g/mol
InChI Key: ZZLREMZTYYFAEJ-UHFFFAOYSA-N
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Description

“N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with various substrates . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .


Molecular Structure Analysis

The molecular structure of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” is characterized by a thiophene ring and a guanidine group . The thiophene ring is a five-membered ring containing one sulfur atom .

Scientific Research Applications

  • Title: Divalent N(I) character in 2-(thiazol-2-yl)guanidine: an electronic structure analysis
  • Authors: Sonam Bhatia, Chandrakant Bagul, Yoganjaneyulu Kasetti, Dhilon S. Patel, P. Bharatam
  • Publication Year: 2012
  • Journal: The Journal of Physical Chemistry A
  • Abstract: This study focused on the electronic structure and tautomeric state of 2-(thiazol-2-yl)guanidine, a unit found in several medicinally important compounds. Through quantum chemical studies and various analyses (MESP, ELF, HOMA, AIM, NBO), the research highlights the preferred tautomeric state and provides insights into electron delocalization and protonation energy. It introduces the concept of these compounds being treated as species with hidden ::N(←L)R character and discusses the electronic structure implications upon protonation of the thiazole ring nitrogen.
  • Link: Consensus Paper DetailsThese references provide a detailed understanding of the structural, electronic, and biological significance of compounds similar to N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine, emphasizing their potential applications in scientific research. The studies cover a range of topics from electronic structure analysis to biological activities, highlighting the versatility and importance of these compounds in the field of chemistry and medicine.

Safety And Hazards

The safety data sheet for a similar compound, guanidine hydrochloride, indicates that it may form combustible dust concentrations in air. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for “N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, recent advances in the synthesis of imidazoles highlight the potential for regiocontrolled synthesis of substituted imidazoles . Additionally, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-(4-thiophen-2-yl-1,3-thiazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7(10)12-8-11-5(4-14-8)6-2-1-3-13-6/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLREMZTYYFAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine

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